
Shield 1; Shield1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shield 1, also known as Shield1, is a specific, high-affinity, and cell-permeant ligand of FK506-binding protein-12 (FKBP). It is primarily used in ProteoTuner systems to stabilize proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This compound protects DD-tagged proteins from proteasomal degradation, resulting in rapid accumulation of the protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Shield 1 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods
Industrial production of Shield 1 involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods to ensure the compound’s high affinity and cell permeability .
Análisis De Reacciones Químicas
Types of Reactions
Shield 1 undergoes various chemical reactions, including:
Binding Reactions: Shield 1 binds specifically to the FKBP12-derived destabilization domain.
Stabilization Reactions: It stabilizes proteins tagged with the DD domain by preventing their degradation.
Common Reagents and Conditions
Reagents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The primary product formed from the reaction of Shield 1 is the stabilized DD-tagged protein, which accumulates rapidly within the cell .
Aplicaciones Científicas De Investigación
Shield 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein stability and degradation.
Biology: Employed in in vitro and in vivo protein function studies.
Medicine: Utilized in the development of therapeutic proteins and drug delivery systems.
Industry: Applied in the production of stable protein-based products
Mecanismo De Acción
Shield 1 exerts its effects by binding to the mutated FKBP12-derived destabilization domain. This binding prevents the tagged protein from being degraded by the proteasome, leading to its rapid accumulation. The molecular targets involved include the FKBP12-derived DD and the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: Another FKBP ligand used in protein stabilization.
FK506: A compound with similar binding properties to FKBP12.
Uniqueness of Shield 1
Shield 1 is unique due to its high affinity, cell permeability, and specific binding to the FKBP12-derived DD. Unlike other similar compounds, Shield 1 allows for rapid and reversible control of protein stability, making it highly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C42H56N2O10 |
|---|---|
Peso molecular |
748.9 g/mol |
Nombre IUPAC |
[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3 |
Clave InChI |
NMFHJNAPXOMSRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


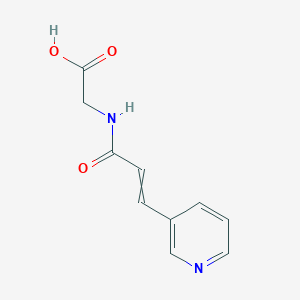
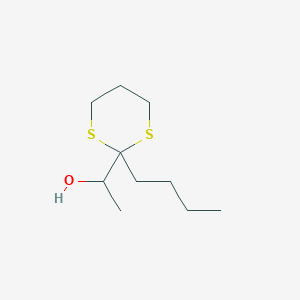
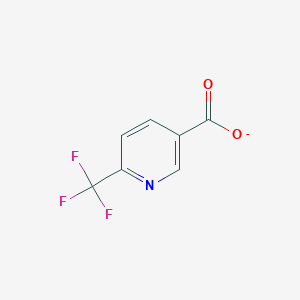
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
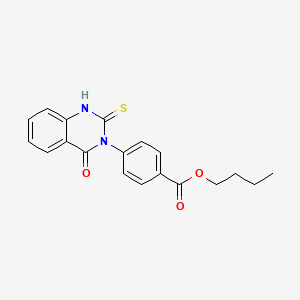
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)
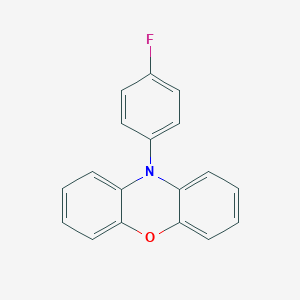
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
![11-Hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14113184.png)
![3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14113189.png)
![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
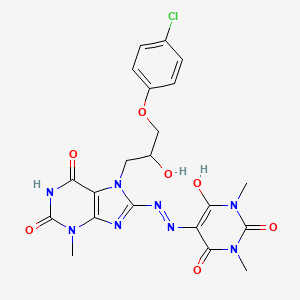
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
![Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)
